![molecular formula C28H29FN2O4S B289352 Methyl 4-[({6-tert-butyl-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289352.png)
Methyl 4-[({6-tert-butyl-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[({6-tert-butyl-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thienobenzodiazepine family and is commonly referred to as TTT-3002.
Mechanism of Action
The exact mechanism of action of TTT-3002 is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety, seizures, and cognition. By enhancing the activity of this receptor, TTT-3002 may have anxiolytic, anticonvulsant, and cognitive-enhancing effects.
Biochemical and Physiological Effects:
TTT-3002 has been shown to have several biochemical and physiological effects. In animal models, it has been shown to increase GABA-A receptor activity, reduce anxiety-like behavior, and decrease seizure activity. TTT-3002 has also been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of TTT-3002 is that it has been extensively studied in animal models, which makes it a valuable tool for scientific research. However, one of the limitations of TTT-3002 is that its exact mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Future Directions
There are several future directions for the study of TTT-3002. One area of research is the development of more specific and potent positive allosteric modulators of the GABA-A receptor. Another area of research is the investigation of the potential therapeutic applications of TTT-3002 in humans, particularly in the treatment of anxiety disorders, epilepsy, and neurodegenerative disorders. Additionally, the development of new animal models to study the effects of TTT-3002 on cognition and behavior could also be an area of future research.
Conclusion:
In conclusion, TTT-3002 is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic, anticonvulsant, and cognitive-enhancing effects in animal models, which make it a potential candidate for the treatment of anxiety disorders, epilepsy, and neurodegenerative disorders. While there are still many unanswered questions about the exact mechanism of action of TTT-3002, it remains a valuable tool for scientific research and has the potential to lead to the development of new treatments for a variety of neurological disorders.
Synthesis Methods
The synthesis of TTT-3002 involves several steps, including the reaction of 4-aminobenzoic acid with 3-fluorobenzoyl chloride to form 4-[(3-fluorobenzoyl)amino]benzoic acid. This intermediate is then reacted with 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid to form the desired product, TTT-3002. The synthesis of TTT-3002 is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
TTT-3002 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and anticonvulsant effects in animal models, which make it a potential candidate for the treatment of anxiety disorders and epilepsy. TTT-3002 has also been studied for its potential use in the treatment of cognitive deficits associated with Alzheimer's disease and other neurodegenerative disorders.
properties
Molecular Formula |
C28H29FN2O4S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
methyl 4-[[6-tert-butyl-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C28H29FN2O4S/c1-28(2,3)18-10-13-21-22(15-18)36-26(31-24(32)17-6-5-7-19(29)14-17)23(21)25(33)30-20-11-8-16(9-12-20)27(34)35-4/h5-9,11-12,14,18H,10,13,15H2,1-4H3,(H,30,33)(H,31,32) |
InChI Key |
BJDBIIQEOUSGRL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)NC(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.